Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate is a chemical compound with the molecular formula C8H11BLiNO5 and a molecular weight of 218.93 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a dioxolane group and a trihydroxyborate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate typically involves the reaction of 6-(1,3-dioxolan-2-yl)pyridine with boric acid in the presence of lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding borate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The trihydroxyborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions include borate esters, borohydride derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It can also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate: This compound has a similar structure but with triisopropoxy groups instead of trihydroxy groups.
(6-(1,3-dioxolan-2-yl)pyridin-2-yl)methanol: This compound lacks the borate moiety and has a hydroxyl group instead.
Uniqueness
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate is unique due to its trihydroxyborate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-trihydroxyboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BNO5.Li/c11-9(12,13)7-3-1-2-6(10-7)8-14-4-5-15-8;/h1-3,8,11-13H,4-5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFQULBLXJYPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BLiNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.